molecular formula C26H28N6S2 B2634912 4-ethyl-3-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole CAS No. 496777-67-4

4-ethyl-3-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B2634912
CAS No.: 496777-67-4
M. Wt: 488.67
InChI Key: JFDWQROFGOHNQL-JYFOCSDGSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (predicted, DMSO-d~6~):

  • Ethyl Groups : δ 1.20–1.35 ppm (triplet, 6H, -CH~2~CH~3~), δ 4.10–4.30 ppm (quartet, 4H, N-CH~2~).
  • Phenyl Protons : δ 7.20–7.50 ppm (multiplet, 10H, aromatic).
  • Propenyl CH=CH : δ 6.40–6.60 ppm (doublet, J = 15–16 Hz, 2H), δ 6.80–7.00 ppm (doublet of doublets, J = 15–16 Hz, 2H).
  • Triazole Protons : δ 8.10–8.30 ppm (singlet, 2H, H-3 and H-5).

¹³C NMR :

  • Triazole carbons: δ 145–155 ppm (C=N), δ 125–135 ppm (C-S).
  • Propenyl carbons: δ 120–130 ppm (C=C), δ 35–40 ppm (S-CH~2~).

Infrared (IR) and Raman Spectroscopic Features

IR (KBr, cm⁻¹) :

  • 3050–3100 (aromatic C-H stretch), 2960–2850 (aliphatic C-H).
  • 1600–1550 (C=N triazole ring), 1640 (C=C propenyl).
  • 680 (C-S stretch), 1500–1450 (phenyl ring vibrations).

Raman : Enhanced signals at 1600 cm⁻¹ (C=N) and 1640 cm⁻¹ (C=C) due to polarizability changes.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • Molecular Ion : m/z 502.66 [M]⁺.
  • Key Fragments :
    • m/z 367.52 [M - (C~9~H~9~S)]⁺ (loss of one propenylsulfanyl group).
    • m/z 232.38 [M - 2(C~9~H~9~S)]⁺ (loss of both substituents).
    • m/z 145.08 [C~9~H~9~S]⁺ (propenylsulfanyl ion).

High-resolution MS would confirm the molecular formula via exact mass matching (calculated for C~26~H~28~N~6~S~2~: 502.66 g/mol).

Properties

IUPAC Name

4-ethyl-3-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6S2/c1-3-31-23(27-29-25(31)33-19-11-17-21-13-7-5-8-14-21)24-28-30-26(32(24)4-2)34-20-12-18-22-15-9-6-10-16-22/h5-18H,3-4,19-20H2,1-2H3/b17-11+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDWQROFGOHNQL-JYFOCSDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=NN=C(N3CC)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1C2=NN=C(N2CC)SC/C=C/C3=CC=CC=C3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-3-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring fused with sulfanyl and phenylpropene moieties. The molecular formula is C21H24N4S2C_{21}H_{24}N_4S_2, indicating a significant number of functional groups that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that compounds similar to the one in focus demonstrate efficacy against various bacterial strains. The presence of the sulfanyl group is believed to enhance antibacterial activity by disrupting bacterial cell wall synthesis and function .

Anticancer Properties

Triazole derivatives are also recognized for their anticancer effects. In vitro studies have demonstrated that compounds with similar structures exhibit antiproliferative activities against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Triazole Derivative AMCF-75.0Apoptosis induction
Triazole Derivative BA5497.5Cell cycle arrest
Target CompoundMCF-7TBDTBD

The biological activity of triazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have shown potential in inhibiting enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to tumor progression and metastasis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to increased apoptosis .
  • Antiviral Activity : Certain triazoles have demonstrated antiviral properties against various viruses by interfering with viral replication processes .

Study on Antibacterial Efficacy

In a comparative study involving several triazole derivatives, the target compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. The study concluded that the structural features of the compound significantly enhance its antimicrobial potency .

Study on Anticancer Effects

A notable study evaluated the antiproliferative effects of the target compound on MCF-7 cells using the MTT assay. Results indicated an IC50 value lower than that of doxorubicin, a commonly used chemotherapeutic agent, suggesting a promising role for this compound in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of sulfur and ethyl groups in the structure of 4-ethyl-3-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol) enhances its interaction with biological targets. Studies have shown that derivatives of triazoles can inhibit bacterial growth and possess antifungal activities. For example, a related triazole compound demonstrated effective inhibition against various strains of fungi and bacteria, suggesting that our compound may have similar properties .

Cancer Research
Triazole derivatives are also being investigated for their anticancer potential. The unique electronic properties of the triazole ring can facilitate interactions with DNA and other cellular targets. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The incorporation of phenylpropene moieties may enhance these effects by improving lipophilicity and cellular uptake .

Agricultural Applications

Pesticidal Properties
The compound's structural features suggest potential use as a pesticide or herbicide. Triazoles are known for their fungicidal activity, which is crucial in protecting crops from fungal pathogens. Research has indicated that triazole-based compounds can disrupt fungal cell membrane synthesis, leading to cell death. Testing is needed to evaluate the efficacy of 4-ethyl-3-(4-ethyl...) against specific agricultural pests .

Materials Science

Polymer Chemistry
In materials science, compounds like 4-ethyl-3-(4-ethyl...) can be utilized in the synthesis of advanced polymers. The functional groups present in the molecule allow for the formation of cross-linked networks that can enhance the mechanical properties of materials. This application is particularly relevant in developing biodegradable plastics or coatings with improved durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives showed that modifications at the sulfur position significantly increased antibacterial activity against Gram-positive bacteria. The tested compounds were evaluated using standard disk diffusion methods, revealing a correlation between structural complexity and antimicrobial potency .

Case Study 2: Cancer Cell Inhibition

In vitro studies on triazole derivatives indicated that specific substitutions led to enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells, demonstrating the potential for further development into therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituents and biological activities:

Compound Name Substituents Key Structural Differences Biological Activity/Applications Reference
Target Compound Ethyl (N4), (E)-3-phenylprop-2-en-1-yl sulfanyl (C3/C5) Hypothesized anticancer, antifungal activity
4-(4-Chlorophenyl)-3-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole Chlorophenyl (C4), phenyl (C3), allyl sulfanyl (C5) Chlorophenyl instead of ethyl; fewer alkyl groups Antimicrobial (predicted via docking studies)
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole Chlorophenyl (C4), methoxyphenyl (C3), methylbenzyl sulfanyl (C5) Methoxy and benzyl groups alter electronic properties Anticancer (in silico ADME analysis)
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole Allyl (N4), allyl sulfanyl (C5) Lacks ethyl and phenylprop-enyl groups; simpler structure Catalase inhibition, luminescent materials

Pharmacological Potential

  • Anticancer Activity : Triazoles with extended conjugation (e.g., allyl sulfanyl groups) exhibit selective cytotoxicity in vitro, as seen in OSCC studies (), though the target compound requires experimental validation .
  • Antifungal Activity : Analogous to commercial triazole fungicides (e.g., fluconazole), the allyl sulfanyl groups may disrupt ergosterol biosynthesis .

Q & A

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
S-AlkylationKOH, EtOH, 12h reflux61–89%
CyclizationCuSO₄, sodium ascorbate, THF/H₂O, 50°C, 16h~61%

Basic: Which analytical techniques are critical for structural validation?

Methodological Answer:
Combine complementary methods:

  • ¹H/¹³C-NMR : Assign peaks for sulfanyl groups (~δ 3.5–4.5 ppm for SCH₂) and triazole protons (~δ 8.0–9.0 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
  • FT-IR : Identify S-H (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Advanced: How to assess bioactivity and target engagement?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., enzymes or receptors). Compare with known inhibitors (e.g., sulfonamide hybrids in ) .
  • ADME profiling : Calculate logP, polar surface area, and bioavailability via SwissADME or similar tools .
  • In vitro assays : Test anti-inflammatory activity using COX-2 inhibition () or anti-proliferative effects via MTT assays (e.g., IC₅₀ values against cancer cell lines) .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust grid box size, flexibility of binding sites, and solvation models to improve accuracy .
  • Validate with mutagenesis : If docking suggests a key residue interaction, test via site-directed mutagenesis .
  • Experimental controls : Compare with structurally similar analogs (e.g., 4-ethyl vs. 4-methyl triazoles) to isolate substituent effects .

Advanced: What strategies elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified sulfanyl groups (e.g., replacing phenylpropenyl with pyridyl) and compare bioactivity .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy changes .
  • Crystallography : Co-crystallize with target proteins (if feasible) to resolve binding modes (e.g., ’s imidazole-thione interactions) .

Basic: How to optimize stability under storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Perform DSC/TGA to identify decomposition temperatures. Store at -20°C for long-term stability () .
  • Light sensitivity : Conduct UV-vis spectroscopy under varying light exposure; use amber vials if photodegradation is observed .
  • Solubility : Test in DMSO, ethanol, or PBS; adjust pH for aqueous studies ( used 1% CMC suspensions) .

Advanced: What challenges arise during scale-up synthesis?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for higher yields .
  • Reagent compatibility : Avoid hygroscopic reagents (e.g., LiAlH₄) in large-scale reductions; switch to NaBH₄ where possible .
  • Byproduct mitigation : Monitor reaction progress via TLC/HPLC to optimize reaction times and minimize side products ( achieved 77–89% yields via strict time controls) .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Replace sulfanyl groups with sulfoxides or sulfones to enhance metabolic stability () .
  • Prodrug strategies : Esterify polar groups (e.g., -COOH) to improve membrane permeability .
  • Toxicology screening : Use zebrafish models or hepatic microsomes to assess metabolic pathways and toxicity .

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